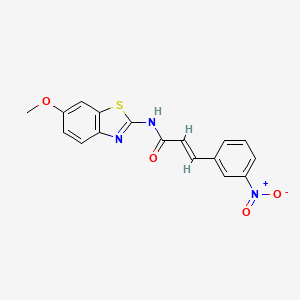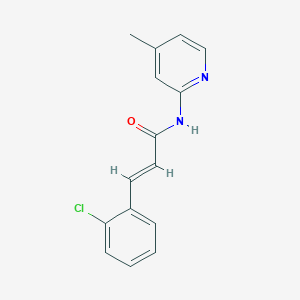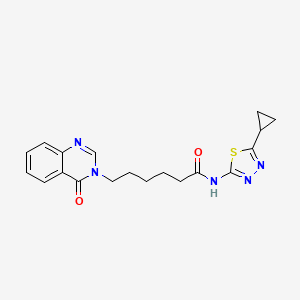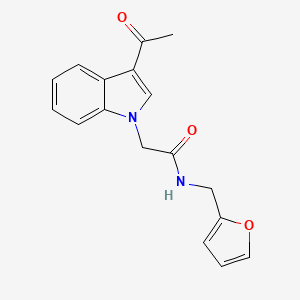![molecular formula C16H14N6O B11016770 2-(4-methoxyphenyl)-7-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11016770.png)
2-(4-methoxyphenyl)-7-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-7-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a triazolopyrimidine core, substituted with a methoxyphenyl group and a methylpyrazolyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-7-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-7-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenyl)-7-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-7-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-3-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazole
- 2-(4-methoxyphenyl)-5-(1-methyl-1H-pyrazol-3-yl)pyrimidine
- 4-(2-fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide
Uniqueness
2-(4-methoxyphenyl)-7-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both methoxyphenyl and methylpyrazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14N6O |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-7-(2-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H14N6O/c1-21-13(8-10-18-21)14-7-9-17-16-19-15(20-22(14)16)11-3-5-12(23-2)6-4-11/h3-10H,1-2H3 |
InChI Key |
DGTYOHTUGAUDLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=NC3=NC(=NN23)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11016690.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11016692.png)


![(2S)-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11016723.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11016731.png)
![2-[(furan-2-ylmethyl)amino]-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide](/img/structure/B11016733.png)
![(3-Methyl-4-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11016734.png)


![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11016760.png)
![2-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}quinoline-4-carboxamide](/img/structure/B11016762.png)
![5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester](/img/structure/B11016769.png)

